(6-Cyclopentyloxy-pyridin-3-yl)methanol

Description

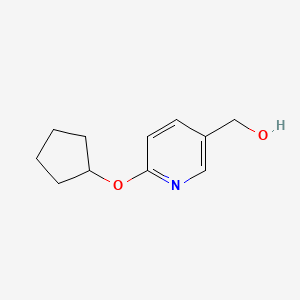

Structure

2D Structure

Propriétés

IUPAC Name |

(6-cyclopentyloxypyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c13-8-9-5-6-11(12-7-9)14-10-3-1-2-4-10/h5-7,10,13H,1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBHZLVLXNJVIKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The preparation of (6-Cyclopentyloxy-pyridin-3-yl)methanol generally involves:

- Step 1: Introduction of the cyclopentyloxy substituent at the 6-position of the pyridine ring.

- Step 2: Reduction of a corresponding pyridine carboxylate or aldehyde precursor to the pyridin-3-yl methanol.

This approach leverages well-established organic transformations such as nucleophilic substitution for ether formation and selective reduction of esters or aldehydes to primary alcohols.

Preparation of Pyridin-3-yl Methanol Core

Several methods are reported for synthesizing pyridin-3-yl methanol derivatives, which can be adapted for this compound:

| Method | Starting Material | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Reduction of methyl 6-substituted nicotinate esters | Methyl 6-methylnicotinate or substituted nicotinate | Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) | THF or MeOH solvent; temperatures from -78°C to room temp; 1-2 hours reaction | 62-84% | LiAlH4 is preferred for complete reduction; NaBH4 used for milder conditions; reaction quenched with water; extraction with ethyl acetate |

| Reduction of methyl 6-methylnicotinate with LiAlH4 | Methyl 6-methylnicotinate | LiAlH4 in THF | Addition at 0 to -78°C, stirring 1-2 hours, quenching with water and EtOAc extraction | 62-84% | Purification by column chromatography or distillation; product is yellow oil or solid depending on purity |

| Hydrogenation of 3-cyanopyridine derivatives | 3-Cyanopyridine | Pd on charcoal catalyst, H2 gas | Aqueous HCl medium, 10-15°C, 3-5 psi H2 pressure | High yield (not specified) | Followed by further transformations to methanol derivatives; catalyst filtration and product isolation |

Introduction of the Cyclopentyloxy Group

The cyclopentyloxy substituent at the 6-position is typically introduced via nucleophilic aromatic substitution or Williamson ether synthesis on a 6-hydroxy or 6-halopyridin-3-yl intermediate:

- Starting from 6-hydroxypyridin-3-yl derivatives: The hydroxyl group is alkylated with cyclopentyl bromide or chloride under basic conditions (e.g., K2CO3 or NaH in DMF or DMSO) to yield the 6-cyclopentyloxy derivative.

- Starting from 6-halopyridin-3-yl derivatives: Nucleophilic substitution with cyclopentanol or its alkoxide can be employed.

This step is generally performed before or after the reduction to the methanol, depending on the stability of intermediates.

Representative Synthetic Route (Hypothetical Based on Analogous Compounds)

| Step | Reaction | Reagents and Conditions | Yield/Remarks | |

|---|---|---|---|---|

| 1 | Synthesis of methyl 6-hydroxynicotinate | Hydrolysis or substitution on methyl 6-halonicotinate | Moderate yield | Precursor for ether formation |

| 2 | Etherification to methyl 6-cyclopentyloxynicotinate | Cyclopentyl bromide, K2CO3, DMF, 60-80°C, 12-24 h | High yield | Williamson ether synthesis |

| 3 | Reduction of methyl ester to this compound | LiAlH4 in THF, 0°C to RT, 1-2 h; quench with water | 60-85% yield | Purification by extraction and chromatography |

Detailed Research Findings and Notes

Reduction Efficiency: Lithium aluminum hydride is the most effective reagent for reducing methyl nicotinate derivatives to the corresponding pyridinyl methanols, providing yields up to 84% under controlled temperature and inert atmosphere.

Reaction Conditions: Typical solvents include tetrahydrofuran (THF) and diethyl ether; reaction temperatures range from -78°C (for controlled addition) to room temperature (for stirring and completion). Quenching is carefully performed with water or ethyl acetate to avoid side reactions.

Purification: The crude product is often purified by silica gel column chromatography or vacuum distillation, depending on the physical state of the compound (oil or solid).

Alternative Reducing Agents: Sodium borohydride can be used for milder reductions but generally gives lower yields and may require longer reaction times.

Catalytic Hydrogenation: For related compounds, catalytic hydrogenation of nitrile precursors in acidic aqueous media using palladium on charcoal under mild hydrogen pressure is an effective method to obtain aminomethyl pyridines, which can be further converted to methanol derivatives.

Summary Table of Preparation Methods

| Preparation Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Reduction of methyl 6-methylnicotinate with LiAlH4 | LiAlH4 | THF | 0 to -78°C | 1-2 h | 62-84 | High purity product after workup |

| Reduction with NaBH4 | NaBH4 | MeOH | Ambient | Variable | ~64 | Milder conditions, lower yield |

| Etherification of 6-hydroxypyridinyl esters | Cyclopentyl bromide, K2CO3 | DMF | 60-80°C | 12-24 h | High | Williamson ether synthesis |

| Catalytic hydrogenation of 3-cyanopyridine | Pd/C, H2 gas | Aqueous HCl | 10-15°C, 3-5 psi | Hours | High | Followed by further conversion |

Analyse Des Réactions Chimiques

Types of Reactions

(6-Cyclopentyloxy-pyridin-3-yl)methanol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The pyridine ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halides, sulfonates, and organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while reduction can yield alcohols or amines .

Applications De Recherche Scientifique

(6-Cyclopentyloxy-pyridin-3-yl)methanol has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.

Industry: Utilized in the development of materials and as an intermediate in various chemical processes.

Mécanisme D'action

The mechanism of action of (6-Cyclopentyloxy-pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Substituent Impact Analysis :

- Methoxy (e.g., (6-Methoxypyridin-2-yl)methanol): Smaller and electron-donating, favoring solubility in polar solvents .

- Halogens (e.g., Iodo, Chloro) : Electron-withdrawing effects reduce electron density on the pyridine ring, altering reactivity in cross-coupling reactions .

Physicochemical and Functional Comparisons

- Lipophilicity : The cyclopentyloxy group (logP ~2.5 estimated) increases hydrophobicity compared to methoxy (logP ~0.9) or methyl (logP ~1.2) analogs .

- Hydrogen-Bonding Capacity: The hydroxymethyl group enables hydrogen bonding, similar to (6-Methylpyridin-3-yl)methanol , but steric effects from cyclopentyloxy may limit intermolecular interactions.

Activité Biologique

(6-Cyclopentyloxy-pyridin-3-yl)methanol is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Its unique structural features, including the cyclopentyloxy group attached to a pyridine ring, contribute to its distinct biological properties.

The synthesis of this compound typically involves the Suzuki-Miyaura cross-coupling reaction , which is effective for forming carbon-carbon bonds. This method allows for the scalable production of the compound, making it suitable for both laboratory and industrial applications.

The biological activity of this compound is attributed to its interaction with various biomolecules, including enzymes and receptors. The compound's hydroxyl group can participate in oxidation reactions, potentially leading to the formation of biologically active metabolites. Understanding these interactions is crucial for elucidating its therapeutic potential.

Biological Activities

Research into the biological activities of this compound indicates several promising effects:

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, research on related pyridine derivatives suggests they can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The specific mechanism often involves disrupting bacterial cell wall synthesis or interfering with quorum sensing systems.

Antiproliferative Effects

In vitro studies have indicated that this compound may possess antiproliferative properties against cancer cell lines. For example, compounds derived from similar structures were tested against human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cell lines, showing promising results in inhibiting cell proliferation .

Case Studies

- Antimicrobial Efficacy : A study on a series of pyridine derivatives highlighted their effectiveness against MRSA strains, suggesting that modifications to the pyridine ring can enhance antibacterial activity. In silico docking studies indicated strong interactions with key bacterial proteins involved in virulence regulation .

- Cancer Cell Line Studies : A comparative analysis of various pyridine derivatives demonstrated that certain modifications could significantly increase cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-468. These findings support further exploration of this compound as a potential anticancer agent .

Data Tables

| Biological Activity | Tested Strains/Cell Lines | Results |

|---|---|---|

| Antimicrobial | MRSA, E. coli | Inhibition observed at MIC values < 100 µg/mL |

| Antiproliferative | HeLa, A549 | IC50 values ranging from 200 to 300 µg/mL |

Q & A

Q. Critical Conditions :

- Anhydrous environment to prevent hydrolysis of intermediates.

- Stoichiometric excess of cyclopentanol (1.5–2.0 equivalents) to drive substitution .

- Temperature control to avoid side reactions (e.g., ring decomposition).

Which spectroscopic and crystallographic techniques are essential for confirming the structure and purity of this compound?

Q. Basic

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the cyclopentyloxy group (δ ~4.5–5.0 ppm for OCH₂) and pyridine ring protons (δ ~7.0–8.5 ppm) .

- 2D NMR (COSY, HSQC) : Resolve coupling patterns and confirm substituent positions.

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Use SHELXL () to refine crystal structures, especially to confirm stereochemistry and hydrogen-bonding networks .

- HPLC : Assess purity (>95%) with a C18 column and UV detection .

How should researchers resolve discrepancies between spectroscopic data (e.g., NMR) and X-ray crystallographic results during structural elucidation?

Q. Advanced

- Verify Sample Purity : Use HPLC () to rule out contaminants affecting NMR signals .

- Recrystallization : Obtain single crystals for XRD; repeated recrystallization may resolve polymorphic discrepancies.

- SHELXL Refinement Tools : Apply restraints for disordered cyclopentyl groups using PART/DFIX commands. Check residual density maps for unresolved electron density .

- Complementary Techniques : Compare IR spectra for functional groups and DFT-calculated NMR shifts (e.g., GIAO method) .

What strategies improve the yield of the cyclopentyloxy substitution step in the synthesis of this compound?

Q. Advanced

- Solvent Optimization : Use DMSO or DMF to enhance nucleophilicity of cyclopentanolate .

- Catalytic Additives : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics.

- Microwave Assistance : Reduce reaction time (e.g., 2–4 hours at 100°C) while maintaining yield .

- In Situ Monitoring : Track progress via TLC or inline IR spectroscopy to terminate at optimal conversion.

How does the cyclopentyloxy group influence the compound's hydrogen-bonding network compared to methyl or fluoro substituents?

Advanced

Table 1. Substituent Effects on Intermolecular Interactions

| Substituent | Hydrogen-Bonding Capacity | Steric Hindrance | Crystal Packing Efficiency | Reference |

|---|---|---|---|---|

| Cyclopentyloxy | Moderate (O lone pairs) | High | Low (disordered phases) | |

| Fluoro (e.g., ) | Low (C-F inert) | Low | High | |

| Methoxy (e.g., ) | High (OCH₃) | Moderate | Moderate |

The bulky cyclopentyloxy group reduces hydrogen-bonding efficiency but increases lipophilicity, impacting solubility and crystallinity .

What challenges arise during SHELXL refinement of this compound crystals, and how can they be addressed?

Q. Advanced

- Disorder in Cyclopentyl Group : Model using PART instructions and apply thermal parameter restraints .

- Twinning : Test for twinning operators (e.g., TWIN/BASF commands) and refine using HKLF5 data .

- Validation : Cross-check R-factors (R₁ < 0.05) and residual density (<1 eÅ⁻³) .

How do solubility profiles of this compound compare to its chloro and methoxy analogs, and what formulation implications arise?

Advanced

Table 2. Comparative Solubility in Common Solvents

| Substituent | Solubility in Water (mg/mL) | Solubility in DMSO (mg/mL) | logP (Predicted) | Reference |

|---|---|---|---|---|

| Cyclopentyloxy | <0.1 | >50 | 2.5 | |

| Chloro | <0.5 | >100 | 2.1 | |

| Methoxy | 1.2 | >200 | 1.5 |

The cyclopentyloxy derivative’s low water solubility necessitates formulation with co-solvents (e.g., PEG 400) for biological assays .

What purification methods are optimal for isolating this compound from reaction mixtures containing polar byproducts?

Q. Basic

- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) gradient.

- Recrystallization : Dissolve in hot ethanol and cool to 4°C for crystal growth.

- HPLC Prep-Scale : C18 column with acetonitrile/water (70:30) mobile phase .

In mechanistic studies, how does the electron-withdrawing/donating nature of the cyclopentyloxy group affect the compound's reactivity in subsequent derivatization reactions?

Advanced

The cyclopentyloxy group acts as a weak electron donor via oxygen lone pairs, activating the pyridine ring toward electrophilic substitution at the 2- and 4-positions. Comparative kinetic studies with electron-withdrawing groups (e.g., -CF₃ in ) show slower reaction rates for the latter in Friedel-Crafts alkylation .

What computational methods support the prediction of this compound's spectroscopic signatures and reaction pathways?

Q. Advanced

- DFT Calculations : Predict NMR chemical shifts (Gaussian/B3LYP) and IR vibrational modes .

- Retrosynthetic AI Tools : Use platforms like Pistachio/Reaxys () to propose viable synthetic routes .

- Molecular Dynamics : Simulate solvation effects on solubility using GROMACS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.